molecular formula C20H18BrNO4 B556938 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid CAS No. 220497-92-7

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid

Cat. No. B556938
M. Wt: 416.3 g/mol
InChI Key: BYQROHMHEGJMPD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid, also known as R-FMABPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is used for various purposes, including as a catalyst for chemical reactions, as an inhibitor of enzyme activity, and as a fluorescent probe for imaging. R-FMABPA has been studied extensively in recent years, and its unique properties make it a valuable tool for scientists.

Scientific Research Applications

Peptide Synthesis and Modification

The compound is employed as a protecting group in peptide synthesis, particularly for asymmetrically protected amino acids. For example, it has been used in the preparation of asymmetrically protected 2,7-diaminosuberic acid through a synthetic pathway that exploits (acyloxy)alkoxy promoiety as a protecting group. This method involves ring-closing metathesis (RCM) reactions facilitated by second-generation Grubbs catalysts, showcasing its utility in synthesizing complex peptides (Mollica et al., 2012).

Solid-Phase Synthesis of β-Peptides

It also plays a crucial role in the preparation of N-Fmoc-protected β2-homoamino acids, which are key intermediates for the solid-phase synthesis of β-peptides. The critical step in this process is the diastereoselective amidomethylation of Ti-enolates, demonstrating the compound's importance in synthesizing peptides with potential therapeutic applications (Šebesta & Seebach, 2003).

Synthesis of Fluorinated Amino Acids

Further applications include the stereoselective synthesis of γ-fluorinated α-amino acids, which are valuable in medicinal chemistry and drug design. The process involves diastereoselective alkylation using 2-hydroxy-3-pinanone as an auxiliary, highlighting the compound's versatility in creating fluorinated derivatives for pharmaceutical research (Laue et al., 2000).

Development of Solid Phase Synthesis Linkers

The compound's derivatives have been synthesized for use as linkers in solid-phase synthesis, offering higher acid stability compared to standard linkers. This application underscores its significance in the development of peptide synthesis technologies, facilitating the production of peptides with high yield and purity (Bleicher et al., 2000).

Self-Assembly and Nanostructure Formation

Moreover, derivatives of this compound exhibit self-assembling properties, forming structures like flower-like morphologies and fibers under different conditions. These self-assembled nanostructures have potential applications in nanotechnology and materials science, highlighting the compound's role in designing novel architectures with controllable features (Gour et al., 2021).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed while handling it. For “®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid”, specific safety and hazard information is not available .

properties

IUPAC Name

(2R)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQROHMHEGJMPD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146571
Record name (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid

CAS RN

220497-92-7
Record name (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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